N-(4-{[(3-chlorophenyl)carbamoyl](6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino}phenyl)acetamide
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Overview
Description
N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE is a complex organic compound that features a unique combination of a chlorophenyl group, a carbamoyl group, and a triazoloazepine moiety
Preparation Methods
The synthesis of N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE involves several steps:
Formation of the triazoloazepine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the chlorophenyl group: This step typically involves a nucleophilic substitution reaction where a chlorophenyl derivative is introduced.
Formation of the carbamoyl linkage: This involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the desired carbamoyl group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions would depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biology: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Industry: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloazepine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds to N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE include other triazoloazepine derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their CDK2 inhibitory activity and potential as anticancer agents.
N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups and potential for diverse biological activities.
Properties
Molecular Formula |
C23H25ClN6O2 |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[4-[(3-chlorophenyl)carbamoyl-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C23H25ClN6O2/c1-16(31)25-18-9-11-20(12-10-18)30(23(32)26-19-7-5-6-17(24)14-19)15-22-28-27-21-8-3-2-4-13-29(21)22/h5-7,9-12,14H,2-4,8,13,15H2,1H3,(H,25,31)(H,26,32) |
InChI Key |
FDUBLSHRILXZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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